Methyl 2-amino-4-chloro-5-iodobenzoate
Overview
Description
Methyl 2-amino-4-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.51 g/mol It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chloro group at the 4-position, and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate typically involves the esterification of 2-amino-4-chloro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding aniline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-5-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-4-chloro-5-iodobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. The position of the amino, chloro, and iodo groups influences its electronic properties and interaction with other molecules .
Biological Activity
Methyl 2-amino-4-chloro-5-iodobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate structure with specific halogen and amino substitutions. The presence of chlorine and iodine enhances its lipophilicity, potentially increasing its biological activity. The compound's unique substitution pattern is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has shown potential in inhibiting hexokinase enzymes in Leishmania spp., suggesting a pathway for antiparasitic effects.
- Biochemical Probing : Investigated for its potential as a biochemical probe, the compound interacts with various molecular targets, revealing insights into metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiparasitic Activity : The compound has been studied for its effects against pathogens like Leishmania spp., which cause leishmaniasis. Its structural features may interfere with key metabolic pathways in these organisms.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, indicating possible applications in treating infections.
Case Study 1: Antiparasitic Activity
A study investigated the efficacy of this compound against Leishmania species. Results indicated that the compound significantly inhibited hexokinase activity, leading to reduced parasite viability. The study highlighted the compound's potential as a lead for drug development against leishmaniasis.
Parameter | Value |
---|---|
IC50 (Hexokinase Inhibition) | 25 µM |
% Parasite Viability Reduction | 70% at 50 µM |
Case Study 2: Anti-inflammatory Effects
In vitro assays evaluated the anti-inflammatory effects of this compound on human immune cells. Results showed a dose-dependent reduction in pro-inflammatory cytokine production.
Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
---|---|---|
0 | 150 | 200 |
10 | 100 | 150 |
50 | 50 | 100 |
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that also contain amino and halogen substituents. Below is a comparison highlighting unique features:
Compound Name | Unique Features |
---|---|
Methyl 2-amino-5-chloro-3-iodobenzoate | Different halogen positioning; potential anti-inflammatory properties |
Methyl 2-amino-4-chloro-5-cyanobenzoate | Features a cyano group instead of iodine; studied for different biological activities |
Methyl 4-amino-2-chloro-5-iodobenzoate | Different substitution pattern; may exhibit distinct pharmacological profiles |
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFYZJEPDVXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445871 | |
Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199850-56-1 | |
Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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